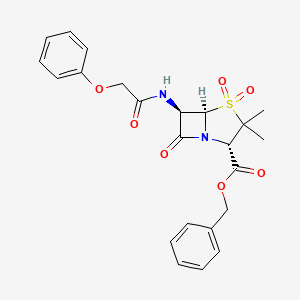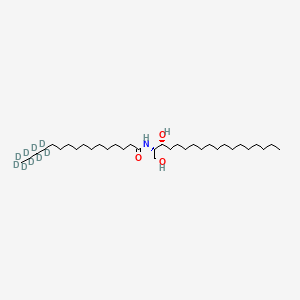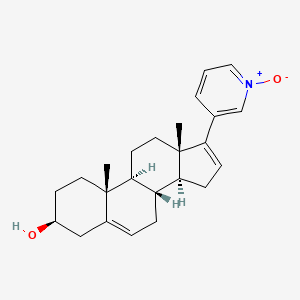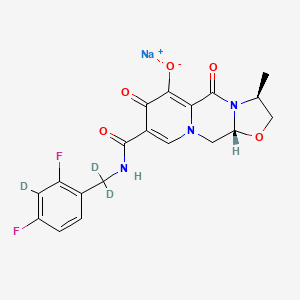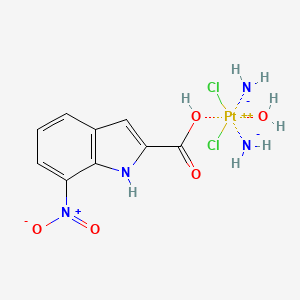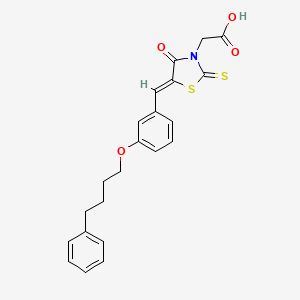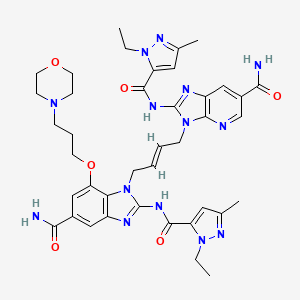
STING agonist-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING Agonist-22, also known as CF501, is a potent non-nucleotide stimulator of interferon genes (STING) agonist. It functions as an adjuvant by activating STING to induce the type I interferon response and the production of proinflammatory cytokines. This compound enhances the efficacy of original protein vaccines by providing potent, broad, and long-term immune protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING Agonist-22 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be synthesized through custom synthesis services provided by specialized companies .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and subsequent formulation for in vivo applications .
Chemical Reactions Analysis
Types of Reactions: STING Agonist-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
STING Agonist-22 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the STING pathway and its role in immune responses.
Biology: Investigated for its ability to modulate immune responses and its potential as an adjuvant in vaccine development.
Medicine: Explored for its therapeutic potential in cancer immunotherapy, where it enhances the efficacy of existing treatments such as immune checkpoint inhibitors and radiation therapy
Industry: Utilized in the development of novel immunotherapeutic agents and as a component in vaccine formulations
Mechanism of Action
STING Agonist-22 exerts its effects by binding to the stimulator of interferon genes (STING) protein. Upon binding, it activates the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS)-STING pathway. This activation leads to the production of type I interferons and proinflammatory cytokines, which in turn activate dendritic cells and promote T-cell priming and recruitment into the tumor microenvironment . The activation of the STING pathway also involves the recruitment of TANK-binding kinase 1 (TBK1) and the phosphorylation of interferon regulatory factor 3 (IRF3), leading to the transcription of interferon-stimulated genes .
Comparison with Similar Compounds
MSA-2: Another STING agonist known for its potent immune-modulatory effects.
Uniqueness of STING Agonist-22: this compound is unique due to its non-nucleotide structure, which differentiates it from other cyclic dinucleotide-based STING agonists. Its ability to provide broad and long-term immune protection makes it a valuable tool in vaccine development and cancer immunotherapy .
Properties
Molecular Formula |
C40H48N14O6 |
|---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H48N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h7-8,18-23H,5-6,9-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58)/b8-7+ |
InChI Key |
HYWPJLWOHDVWMY-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


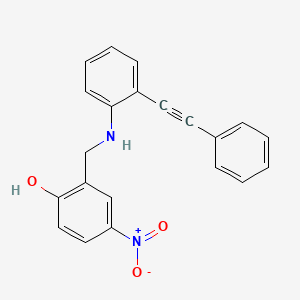
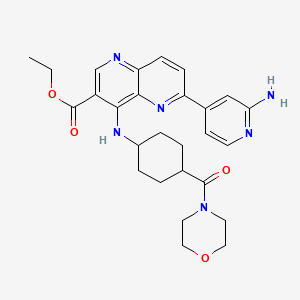

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
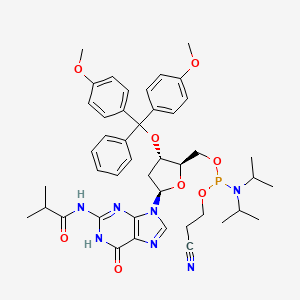
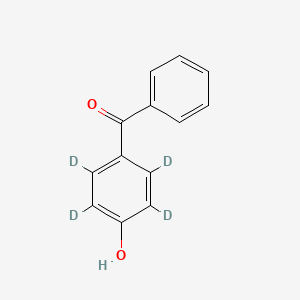
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
